molecular formula C9H7Cl2NO3 B8710860 3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester

3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester

Cat. No.: B8710860
M. Wt: 248.06 g/mol
InChI Key: MOKBUJMWUJUUTL-UHFFFAOYSA-N
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Description

3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 3 and 5, and an ethyl ester group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester typically involves the reaction of 3,5-dichloropyridine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted pyridine derivatives.

Scientific Research Applications

3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,5-dichloropyridin-4-yl)acetate
  • 3,5-Dichloropyridine-4-carboxylic acid
  • Ethyl 2-(3,5-dichloropyridin-4-yl)propanoate

Uniqueness

3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester is unique due to its specific substitution pattern on the pyridine ring and the presence of an ethyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H7Cl2NO3

Molecular Weight

248.06 g/mol

IUPAC Name

ethyl 2-(3,5-dichloropyridin-4-yl)-2-oxoacetate

InChI

InChI=1S/C9H7Cl2NO3/c1-2-15-9(14)8(13)7-5(10)3-12-4-6(7)11/h3-4H,2H2,1H3

InChI Key

MOKBUJMWUJUUTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=C(C=NC=C1Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4.44 g (30 mmol) of 3,5-dichloropyridine in 40 mL of THF is added dropwise over 30 minutes to a stirred solution of 23 mL (35 mmol) of 1.5 M LDA in 30 mL THF at −78° C. After a further 15 minutes at −78° C., a solution of 6.13 g (42 mmol) of diethyl oxalate in 15 mL THF is added, and the temperature is allowed to rise slowly to −20° C. The reaction mixture is then quenched with aqueous ammonium chloride, the solvent is removed, and the residue is worked up in EtOAc. Chromatography on silica, eluting with hexane/EtOAc (9:1), gives 2.4 g (32%) of the title compound as an oil.
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
32%

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